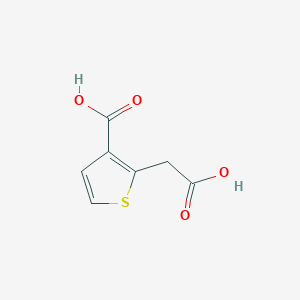

2-(Carboxymethyl)thiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLXAZKSIUZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation State Management

Controlling oxidation states is critical. For example, over-oxidation of the carboxymethyl group to COOH must be avoided. In US2462697A , hypochlorite selectively oxidizes acetyl to carboxylic acid without degrading the thiophene ring. Similar selectivity could be harnessed for propionyl derivatives.

Solvent and Catalyst Selection

Nitrobenzene’s resistance to hypochlorite () makes it ideal for oxidation steps. Polar aprotic solvents like DMF enhance coupling reactivity (), while AlCl3 remains the Friedel-Crafts catalyst of choice for electrophilic substitutions.

Protecting Group Strategies

Temporary protection of the 3-carboxylic acid group as a methyl ester could prevent unwanted side reactions during alkylation or coupling. Subsequent deprotection under acidic conditions (e.g., HCl/EtOH) would restore the acid functionality.

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Carboxymethyl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with carboxylic acid substituents exhibit diverse physicochemical and functional properties. Below is a detailed comparison of 2-(carboxymethyl)thiophene-3-carboxylic acid with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Thiophene Derivatives

*Melting point data for thiophene-2-carboxylic acid sourced from commercial suppliers (CAS 527-72-0).

Key Observations

Functional Group Influence on Reactivity :

- The dual carboxylic acid groups in compound 93 enhance its acidity and coordination capacity, making it useful in metal complexation (e.g., Co(II) complexes in antibacterial studies) .

- Esterification of 93 produces compound 94 (2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylic acid), which exhibits reduced polarity and a lower melting point (111–113°C vs. 208–210°C), reflecting the impact of esterification on intermolecular forces .

Thiophene-2-carboxylic acid, lacking the carboxymethyl group, has a simpler structure and lower molecular weight, favoring its use as a building block in heterocyclic chemistry .

Synthetic Flexibility: Compound 93 serves as a versatile precursor. For example, its ester derivative (94) is synthesized via acid-catalyzed methanolysis, demonstrating the tunability of functional groups for specific applications . Derivatives like 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid ethyl ester (CAS 65234-09-5) highlight the role of aromatic and amino substituents in modulating biological activity, such as anti-leukemic properties .

Biological Activity

2-(Carboxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound contains two carboxylic acid functional groups attached to a thiophene ring. Its molecular formula is and it exhibits properties typical of thiophene derivatives, including potential reactivity with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing predominantly on its antimicrobial and anticancer properties. Below are key findings from recent research:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro assays have demonstrated the ability of this compound to inhibit the proliferation of cancer cell lines, indicating potential as a lead compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical biological pathways, altering their activity and leading to desired therapeutic effects .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have focused on modifications of the thiophene ring and carboxylic acid groups to optimize biological activity. Variations in substituents have been shown to significantly affect the potency of the compound against microbial strains and cancer cells. For example, compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(Carboxymethyl)thiophene-3-carboxylic acid and its derivatives?

- Methodology : Multi-step organic synthesis typically involves functionalizing the thiophene ring. For example, a common route includes introducing substituents via nucleophilic substitution or coupling reactions. Reaction conditions often require catalysts (e.g., palladium for cross-coupling), anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–100°C). Purification via column chromatography or recrystallization is critical for high yields (>70%) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH to prevent decarboxylation of the carboxylic acid group .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers at 2–8°C under inert gas (e.g., N₂). Avoid exposure to strong oxidizers (e.g., KMnO₄), acids, or bases, which may degrade the compound into hazardous byproducts like sulfur oxides .

- Safety : Use nitrile gloves and lab coats to prevent skin contact. Ensure fume hood ventilation (≥0.5 m/s airflow) during handling .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (δ 6.8–7.5 ppm for thiophene protons; δ 170–175 ppm for carboxylic carbons).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₇H₆O₄S: 203.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Troubleshooting :

- Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃) to eliminate solvent peaks in NMR.

- Cross-validate with X-ray crystallography if crystal formation is feasible .

- Re-run reactions under anhydrous conditions to rule out hydrolysis artifacts .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., iodolactonization)?

- Case Study : Iodocyclization of 3-alkynylthiophene derivatives achieves >65% regioselectivity for 6-endo-dig products by tuning steric effects and electron-withdrawing groups (e.g., carboxylic acid at position 3 directs iodination to position 5) .

- Experimental Design : Use DFT calculations to predict transition states. Screen solvents (e.g., DCM vs. MeCN) and temperatures (0°C vs. RT) .

Q. How do structural modifications impact biological activity (e.g., analgesic or enzyme inhibition)?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.